Imidazo[2,1-a]isoquinolin-2(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-a]isoquinolin-2(3H)-one typically involves the intramolecular cyclization of suitable precursors. One common method is the rhodium-catalyzed intramolecular direct arylation of imidazole derivatives via double C–H bond activation . This approach provides access to a wide range of imidazoisoquinoline derivatives in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for cost-effectiveness and scalability. The use of transition metal catalysts, such as rhodium or palladium, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazoisoquinolines .
Scientific Research Applications
Imidazo[2,1-a]isoquinolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, making it a subject of study for potential therapeutic agents.
Medicine: Due to its anticancer, antimicrobial, and antiviral properties, it is being explored for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of imidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]quinoline
Comparison: Imidazo[2,1-a]isoquinolin-2(3H)-one is unique due to its specific structural arrangement and the resulting biological activities. While similar compounds like imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine also exhibit significant biological activities, the specific applications and effectiveness can differ based on the structural differences .
Properties
CAS No. |
62471-86-7 |
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Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3H-imidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H8N2O/c14-10-7-13-6-5-8-3-1-2-4-9(8)11(13)12-10/h1-6H,7H2 |
InChI Key |
IPTOCVFIHUJBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2N1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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